Fumonisin B2 from Fusarium moniliforme
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Overview
Description
Fumonisin B2 is a mycotoxin produced by the fungi Fusarium verticillioides (formerly Fusarium moniliforme) and Aspergillus niger. It is a structural analog of fumonisin B3, differing by the absence of one hydroxy group compared to fumonisin B1 . Fumonisin B2 is known for its cytotoxic properties and is commonly found contaminating maize and other crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumonisin B2 can be prepared through a reliable and large-scale method involving the inoculation of maize culture with Fusarium moniliforme. The targeted B-series fumonisins, including fumonisin B2, are first extracted from the culture . The extraction process typically involves the use of methanol and subsequent purification steps to isolate high-purity fumonisin B2 .
Industrial Production Methods
Industrial production of fumonisin B2 follows similar methods to laboratory preparation but on a larger scale. The fungi are cultured in controlled environments, and the fumonisins are extracted and purified using advanced techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fumonisin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving fumonisin B2 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of fumonisin B2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxy analogs .
Scientific Research Applications
Fumonisin B2 has a wide range of scientific research applications:
Chemistry: Used as a standard for the detection of fumonisins in food products through techniques like HPLC.
Biology: Studied for its cytotoxic effects and its role in disrupting sphingolipid metabolism.
Medicine: Investigated for its potential role in diseases caused by mycotoxin contamination.
Industry: Monitored in agricultural products to ensure food safety and prevent contamination.
Mechanism of Action
Fumonisin B2 exerts its effects by inhibiting sphingosine acyltransferase, an enzyme involved in sphingolipid metabolism . This inhibition disrupts the normal function of sphingolipids, leading to cytotoxic effects and contributing to the pathogenesis of diseases associated with fumonisin exposure .
Comparison with Similar Compounds
Fumonisin B2 is structurally similar to other fumonisins, such as fumonisin B1 and fumonisin B3. The primary difference lies in the presence or absence of hydroxy groups. Fumonisin B2 lacks one hydroxy group compared to fumonisin B1, making it more cytotoxic . Other similar compounds include:
Fumonisin B1: The most studied fumonisin, known for its significant toxicological effects.
Fumonisin B3: A structural analog of fumonisin B2, differing by the presence of an additional hydroxy group.
Fumonisin B2’s unique structural properties and higher cytotoxicity make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
2-[2-[19-amino-7-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-4,9-dimethylicosan-6-yl]oxy-2-oxoethyl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO14/c1-5-10-20(2)13-27(48-31(42)17-23(33(44)45)15-29(38)39)28(49-32(43)18-24(34(46)47)16-30(40)41)14-21(3)11-8-6-7-9-12-25(36)19-26(37)22(4)35/h20-28,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOIYOQEQJFMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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